molecular formula C9H8F2O3S B2412339 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate CAS No. 185739-14-4

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate

Cat. No.: B2412339
CAS No.: 185739-14-4
M. Wt: 234.22
InChI Key: ZQLLPWMNXQYESO-UHFFFAOYSA-N
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Description

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C9H8F2O3S and a molecular weight of 234.22 g/mol . . This compound is characterized by the presence of a difluoroethenyl group attached to a 4-methylbenzenesulfonate moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,2-difluoroethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under an inert atmosphere, usually at a temperature range of 0-5°C to prevent side reactions . The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality . The use of automated systems for monitoring and controlling the reaction parameters enhances the efficiency and safety of the production process.

Mechanism of Action

The mechanism of action of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of the reactive difluoroethenyl group. This group can undergo nucleophilic substitution and addition reactions, leading to the formation of new chemical bonds . The compound can also interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate is unique due to the presence of the difluoroethenyl group, which imparts distinct reactivity and properties compared to other similar compounds. The methyl group on the benzene ring also influences its chemical behavior and applications .

Properties

IUPAC Name

2,2-difluoroethenyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLLPWMNXQYESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185739-14-4
Record name 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add n-butyllithium (1.6 M in hexanes, 4.9 mL, 7.8 mmol) dropwise over 5 min to a solution of 2,2,2-trifluoroethyl-p-toluene sulfonate (1.0 g, 3.9 mmol) in THF (20 mL) at −78° C. Stir for 30 min, add acetic acid (225 μL, 3.9 mmol) and stir for 30 min. Warm to room temperature, add ethyl acetate and extract with saturated aqueous ammonium chloride, and saturated aqueous sodium bicarbonate. Dry (magnesium sulfate), concentrate and purify (silica gel chromatography, eluting with 0:100 to 15:85 ethyl acetate:hexanes) to give the title compound as an oil (430 mg, 47%).
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
225 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

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